molecular formula C25H34N2 B13955944 Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)- CAS No. 54688-30-1

Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-

Cat. No.: B13955944
CAS No.: 54688-30-1
M. Wt: 362.5 g/mol
InChI Key: JIOIBTYPZZUMPL-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] is a complex organic compound with a unique structure that includes benzenamine groups linked by a methylene bridge and substituted with N-(1,3-dimethylbutylidene) groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] typically involves the reaction of benzenamine derivatives with formaldehyde and N-(1,3-dimethylbutylidene) groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: A simpler analog without the N-(1,3-dimethylbutylidene) groups.

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A related compound with N,N-dimethyl substitutions.

Uniqueness

Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

54688-30-1

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

4-methyl-N-[4-[[4-(4-methylpentan-2-ylideneamino)phenyl]methyl]phenyl]pentan-2-imine

InChI

InChI=1S/C25H34N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h7-14,18-19H,15-17H2,1-6H3

InChI Key

JIOIBTYPZZUMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CC(C)C)C

Origin of Product

United States

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